N~8~-(3,4-dimethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, along with various functional groups such as methoxy, oxo, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable thioamide to form the thiazole ring. This intermediate is then subjected to cyclization with an appropriate quinazoline precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxo group can produce alcohols .
Scientific Research Applications
N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these molecular targets, the compound can influence various biological processes, such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-one: Shares the methoxyphenyl group but lacks the thiazole and quinazoline rings.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: Similar structure with additional hydroxyl groups.
1-(3-Methoxyphenyl)propan-2-one: Contains a single methoxy group and lacks the complex ring structure.
Uniqueness
N8-(3,4-DIMETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE is unique due to its fused thiazole and quinazoline rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O5S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
8-N-(3,4-dimethoxyphenyl)-5-oxo-3-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C23H22N4O5S2/c1-11(2)24-22(30)18-19-26-21(29)14-7-5-12(9-15(14)27(19)23(33)34-18)20(28)25-13-6-8-16(31-3)17(10-13)32-4/h5-11H,1-4H3,(H,24,30)(H,25,28)(H,26,29) |
InChI Key |
LYDRXGUEUYBDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2NC(=O)C3=C(N2C(=S)S1)C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.